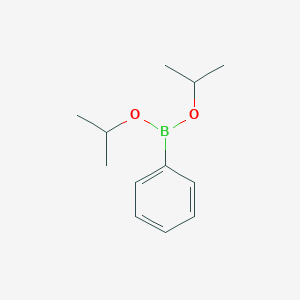

Diisopropoxyphenylborane

Description

Properties

IUPAC Name |

phenyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-10(2)14-13(15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKUIEDINFBQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292851 | |

| Record name | Bis(1-methylethyl) B-phenylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-26-8 | |

| Record name | Bis(1-methylethyl) B-phenylboronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-methylethyl) B-phenylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropoxyphenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Diisopropoxyphenylborane in Organic Transformations

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is fundamental to organic chemistry. Diisopropoxyphenylborane and its corresponding boronic acid are highly effective reagents in several transition metal-catalyzed reactions designed for this purpose.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, renowned for its mild reaction conditions and high tolerance for a wide range of functional groups. nih.gov This reaction facilitates the coupling of an organoboron species, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle is generally understood to proceed through three primary steps: libretexts.org

Oxidative Addition: The low-valent Palladium(0) catalyst oxidatively adds to the organic halide (R-X), forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species. nih.govlibretexts.org

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. nih.govlibretexts.org

This compound is a stable, easily handled precursor to the active phenylboronic acid used in these couplings. The reaction exhibits high regio- and stereoselectivity, preserving the original configurations of the reactants. nih.gov The process has been instrumental in the synthesis of complex biaryls, which are common motifs in pharmaceuticals and materials science. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling using Phenylboronic Acid/Esters

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Iodoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxybiphenyl |

| 1-Bromonaphthalene | This compound | PdCl₂(dppf) | Cs₂CO₃ | 1-Phenylnaphthalene |

This table is illustrative of typical Suzuki-Miyaura reaction components.

Rhodium complexes are highly effective catalysts for the asymmetric 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated systems like ketones, esters, and amides. nih.govorganic-chemistry.org This reaction is a powerful method for creating chiral centers in the β-position to a carbonyl group. beilstein-journals.org When this compound is used (typically after hydrolysis to phenylboronic acid), it allows for the introduction of a phenyl group with high enantioselectivity. organic-chemistry.orgrsc.org

The catalytic cycle involves several key rhodium-containing intermediates: nih.gov

Arylrhodium Species: Formed via transmetalation between the rhodium catalyst and the phenylboronic acid. The presence of a base is often crucial to facilitate this step and generate an active hydroxorhodium (Rh-OH) species. nih.govorganic-chemistry.org

Insertion: The α,β-unsaturated substrate inserts into the aryl-rhodium bond. nih.gov

Protonolysis/Hydrolysis: The resulting rhodium enolate intermediate undergoes protonolysis or hydrolysis to release the final product and regenerate a rhodium species that can continue the catalytic cycle. nih.gov

The choice of chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is critical for inducing high levels of stereocontrol. nih.govorganic-chemistry.org

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid

| α,β-Unsaturated Substrate | Chiral Ligand | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Cyclohexen-1-one | (S)-BINAP | [Rh(acac)(C₂H₄)₂] | >95 | >99 |

| N-Benzylcrotonamide | (S)-BINAP | [Rh(acac)(C₂H₄)₂] | 85 | 93 |

Data synthesized from studies on arylboronic acid additions. nih.govorganic-chemistry.org

While palladium and rhodium are the most prominent metals for activating arylboronates, other transition metals such as nickel and iron have also been employed in cross-coupling reactions. nih.gov These alternative catalysts can offer different reactivity profiles, cost advantages, or improved performance for specific substrates. Nickel catalysts, for example, are particularly effective for coupling with C(sp³)-organometallics, although this is less common for arylboronates like this compound. nih.gov The general mechanism often follows a similar pattern of oxidative addition, transmetalation, and reductive elimination. rhhz.net The development of catalytic systems using more earth-abundant metals is an ongoing area of significant research interest. nih.goveie.gr

Arylboronic acids and their derivatives can act as nucleophiles in addition reactions to polar π-bonds, most notably in the Petasis borono-Mannich reaction. researchgate.net This multicomponent reaction involves an amine, an aldehyde, and a boronic acid to form α-amino acids or their derivatives. A key feature of this reaction is the interaction between the boronic acid and an α-hydroxy group on the aldehyde or a related directing group. researchgate.net This interaction forms a tetracoordinate boronate complex, which significantly enhances the nucleophilicity of the phenyl group, facilitating its transfer to an iminium ion formed in situ from the aldehyde and amine. researchgate.net

Carbon-Heteroatom Bond Formation Reactions

Beyond C-C bond formation, organoboron reagents are instrumental in forming carbon-heteroatom (C-X) bonds, where X is typically nitrogen (N), oxygen (O), or sulfur (S). organicreactions.orglibretexts.org Transition metal catalysis, particularly with copper and palladium, enables the coupling of arylboronic acids with amines, phenols, and thiols. nih.govmdpi.com

The mechanism for these reactions is analogous to C-C coupling reactions, often involving the reductive elimination of the C-X bond from a metal center. nih.gov For instance, in the Chan-Lam coupling, a copper catalyst facilitates the formation of a C-O or C-N bond between an arylboronic acid and an alcohol or amine, respectively. These reactions provide a powerful alternative to traditional methods like the Buchwald-Hartwig amination, expanding the toolkit for constructing important structural motifs found in many biologically active molecules. nih.gov

Intramolecular Rearrangements and Migratory Aptitudes of Arylboronates

Arylboronates can undergo intramolecular rearrangements where the aryl group migrates from the boron atom to an adjacent atom. A classic example is the 1,2-migration of an organic group from a tetracoordinate boron intermediate. This process is fundamental to reactions like the oxidation of organoboranes with hydrogen peroxide to produce phenols, where an aryl group migrates from boron to an adjacent oxygen atom.

In these rearrangements, the formation of a tetracoordinate "ate" complex is a prerequisite. The addition of a nucleophile to the boron center increases its electron density and primes one of its organic substituents for migration. The relative migratory aptitude of different groups is an important consideration in designing synthetic strategies involving such rearrangements.

Oxidative Transformations and Protonolysis Mechanisms

Detailed mechanistic studies focusing specifically on the oxidative transformations and protonolysis of this compound are not extensively available in the current body of scientific literature. However, the reactivity of this compound can be inferred from the well-documented behavior of the broader class of arylboronic esters.

Oxidative transformations of arylboronic esters are a common side reaction in many catalytic processes, particularly in cross-coupling reactions. The mechanism of such transformations often involves the generation of radical species or peroxo-intermediates, which can lead to the formation of phenols or homocoupled biaryls. The stability of the diisopropoxy protecting group in this compound would be a critical factor in its susceptibility to oxidative degradation. Factors such as the presence of oxidants (e.g., molecular oxygen, peroxides), temperature, and the nature of the solvent and catalytic system employed would significantly influence the rate and pathway of oxidative decomposition.

Protonolysis, the cleavage of the C–B bond by a proton source, is another key mechanistic pathway relevant to the reactivity of this compound. This process, also known as protodeboronation, is a common side reaction in reactions such as the Suzuki-Miyaura coupling. The mechanism of protonolysis for arylboronic esters is believed to proceed through the coordination of a proton to the carbon atom attached to the boron, followed by the departure of the boronic ester moiety. The rate of protonolysis is highly dependent on the acidity of the medium, the electronic properties of the aryl group, and the nature of the boronic ester. For this compound, the electron-donating or -withdrawing nature of substituents on the phenyl ring would play a significant role in its susceptibility to protonolysis.

Due to the lack of specific experimental data for this compound, a definitive mechanism for its oxidative transformation and protonolysis cannot be detailed. Further research would be required to elucidate the precise pathways and intermediates involved.

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Specific kinetic and spectroscopic studies dedicated to elucidating the reaction mechanisms of this compound are not readily found in published research. The investigation of reaction mechanisms for organoboron compounds, in general, relies heavily on a combination of kinetic analysis and various spectroscopic techniques.

Kinetic Studies:

Spectroscopic Studies:

Spectroscopic techniques are invaluable for the identification of reactants, products, and transient intermediates in a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are powerful tools for tracking the transformation of this compound. Changes in the chemical shifts and coupling constants of the aromatic and isopropoxy protons and carbons would indicate the progress of a reaction. 11B NMR is particularly useful for observing changes in the coordination environment of the boron atom, which is central to its reactivity. For instance, the formation of boronate complexes, which are often key intermediates in cross-coupling reactions, would be readily detectable by 11B NMR.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor reactions involving chromophoric species. If this compound or its reaction products absorb in the UV-Vis region, this technique can be used to follow their concentration changes over time, providing data for kinetic analysis. The appearance of new absorption bands could also signal the formation of intermediates or products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Changes in the vibrational frequencies of the C-B, C-O, and aromatic C-H bonds of this compound could be monitored to follow its conversion during a reaction.

Mass Spectrometry (MS): Mass spectrometry is essential for the identification of reaction products and can also be used to detect reaction intermediates, particularly when coupled with techniques like electrospray ionization (ESI-MS) which can gently ionize and transfer species from solution to the gas phase.

Without specific experimental results for this compound, the following table provides a general overview of how these techniques would be applied to study its reactivity.

| Technique | Application in Mechanistic Studies of this compound | Anticipated Observations |

| Kinetic Analysis | Determination of reaction rates and orders with respect to reactants. | Elucidation of the rate-determining step and formulation of the rate law. |

| 1H, 13C NMR | Monitoring the disappearance of starting material and the appearance of products. | Changes in chemical shifts of aromatic and isopropoxy groups. |

| 11B NMR | Probing the electronic environment of the boron atom. | Shift changes indicating the formation of boronate intermediates. |

| UV-Vis Spectroscopy | Following the concentration of chromophoric species over time. | Appearance or disappearance of absorption bands corresponding to reactants, intermediates, or products. |

| IR Spectroscopy | Identifying changes in functional groups. | Changes in the stretching frequencies of C-B, C-O, and other relevant bonds. |

| Mass Spectrometry | Identification of products and potential intermediates. | Detection of molecular ions corresponding to expected products and transient species. |

Table 1: General Application of Kinetic and Spectroscopic Methods for Studying this compound Reactivity

Applications of Diisopropoxyphenylborane in Advanced Synthetic Strategies

Complex Molecule Synthesis and Natural Product Total Synthesis

While specific examples detailing the extensive use of diisopropoxyphenylborane in the total synthesis of a wide array of natural products are not extensively documented in readily available literature, its role as a crucial building block in the synthesis of complex molecules is well-established through its participation in powerful carbon-carbon bond-forming reactions. The primary application of this compound in this context is as a precursor to boronic acids, which are key coupling partners in the Suzuki-Miyaura reaction. libretexts.orgorganic-synthesis.comnih.govresearchgate.netresearchgate.net This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient and stereoselective formation of biaryl and vinyl-aryl linkages, which are common structural motifs in many natural products and biologically active molecules. nih.govacs.org

The synthesis of complex molecules often involves the strategic coupling of smaller, more readily available fragments. Diisopropoxyphenylboronic acid, derived from this compound, serves as a stable and reliable source of an aryl group in these coupling reactions. Its diisopropoxy groups can influence the reactivity and solubility of the boronic acid, potentially offering advantages in specific synthetic contexts. The utility of arylboronic acids in natural product synthesis is vast, allowing for the construction of intricate carbon skeletons that would be challenging to assemble using other methods. acs.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of chemical modifications at a late stage in the synthesis of a complex molecule. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thereby accelerating the optimization of pharmacological properties. nih.gov Boronic acids, including derivatives of this compound, are increasingly being utilized in LSF strategies, particularly through C-H activation and borylation reactions.

The direct conversion of a C-H bond to a C-B bond on a complex scaffold provides a versatile handle for subsequent transformations. While direct C-H borylation using this compound itself is not a commonly cited method, the resulting arylboronic acids are key intermediates. Once installed, the boronic acid moiety can be converted into a wide range of functional groups, including hydroxyl, amino, and halogen groups, or used in further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Recent advancements have focused on developing on-resin late-stage hydroboration techniques for peptides, showcasing the growing importance of incorporating boronic acids into complex biomolecules. nih.gov

Stereoselective Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its three-dimensional structure. While this compound itself is not a chiral reagent, it can be a component in the development of chiral ligands or reagents for stereoselective transformations.

The field of asymmetric synthesis has seen the development of numerous chiral borane reagents for stereoselective reactions. Although specific chiral derivatives of this compound are not prominently featured in the literature, the principles of using chiral auxiliaries or catalysts in conjunction with borane chemistry are well-established. For instance, the use of chiral ligands on a metal catalyst in a Suzuki-Miyaura coupling involving a diisopropoxyphenylboronic acid derivative could, in principle, induce stereoselectivity in the formation of atropisomeric biaryls. Furthermore, the development of methods for the stereoselective synthesis of chiral nanohoops from enantiomerically pure precursors highlights the potential for creating complex chiral architectures using building blocks that can be derived from boronic acids. researchgate.netuni-freiburg.denih.govhueuni.edu.vn

Development of Novel Catalytic Cycles and Reagents

The versatility of boronic acids, derived from precursors like this compound, has spurred the development of new catalytic cycles and reagents to further expand the scope of their applications. The classic Suzuki-Miyaura catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the coupled product and regenerate the catalyst. libretexts.orgorganic-synthesis.comchemrxiv.orgresearchgate.net

Research in this area continues to focus on developing more efficient and robust catalytic systems. This includes the design of new phosphine ligands to enhance the activity and stability of the palladium catalyst, as well as exploring alternative metals and reaction conditions. For instance, the development of catalysts that are effective for the coupling of less reactive aryl chlorides is an active area of research. While this compound is a reactant rather than a catalyst, its properties can influence the efficiency of the catalytic cycle. The electron-donating or -withdrawing nature of the substituents on the phenyl ring can affect the rate of transmetalation, a key step in the Suzuki-Miyaura reaction.

Contributions to Sustainable Organic Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of boronic acids, such as those derived from this compound, in Suzuki-Miyaura coupling reactions aligns with several of these principles.

Advanced Characterization and Computational Studies of Diisopropoxyphenylborane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and bonds within the diisopropoxyphenylborane molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR spectra provide a detailed map of the molecule's structure. Due to the limited availability of direct experimental spectra for this compound, the following data is based on closely related phenylboronic acid esters and typical chemical shift ranges for the functional groups present.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the isopropoxy groups. The phenyl protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the electronic environment. The methine proton of the isopropoxy group would likely appear as a septet, while the methyl protons would present as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The aromatic carbons of the phenyl ring are expected to resonate in the δ 125-150 ppm range. The carbon atom directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation. The carbons of the isopropoxy groups would appear in the upfield region.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly informative for organoboron compounds. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the nature of the substituents on the boron atom. For a tricoordinate boronic ester like this compound, a single, relatively broad signal is expected in the range of δ 20-35 ppm. rsc.orgnih.govuni-muenchen.decdnsciencepub.comraineslab.comrsc.orgnsf.govresearchgate.net

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Phenyl) | 7.2 - 7.9 | Multiplet |

| ¹H (CH of isopropoxy) | 4.5 - 5.0 | Septet |

| ¹H (CH₃ of isopropoxy) | 1.2 - 1.4 | Doublet |

| ¹³C (Phenyl, C-B) | ~130 (broad) | Singlet |

| ¹³C (Phenyl) | 128 - 135 | Singlet |

| ¹³C (CH of isopropoxy) | 68 - 72 | Singlet |

| ¹³C (CH₃ of isopropoxy) | 23 - 26 | Singlet |

| ¹¹B | 25 - 33 | Broad Singlet |

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the B-O and C-O stretching vibrations. The B-O stretching bands in boronic esters typically appear in the region of 1300-1400 cm⁻¹. rsc.orgresearchgate.netnist.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The B-O symmetric stretch is often a strong and characteristic band in the Raman spectrum of boronic esters. Aromatic ring vibrations, particularly the ring breathing mode, are also typically strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| B-O Asymmetric Stretch | 1320 - 1380 | IR |

| C-O Stretch | 1100 - 1200 | IR |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. chemguide.co.ukresearchgate.netuni-saarland.delibretexts.org

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of the molecular ion would likely involve the loss of the isopropoxy groups and cleavage of the phenyl-boron bond. Common fragmentation pathways for boronic esters include the loss of alkoxy radicals and the formation of boron-containing cations.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₃H₇]⁺ |

| 147 | [M - OC₃H₇]⁺ |

| 105 | [C₆H₅BO]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govcdnsciencepub.comwiley-vch.decdnsciencepub.com A single-crystal X-ray diffraction study of this compound would provide definitive information on its bond lengths, bond angles, and crystal packing.

While a specific crystal structure for this compound is not available in the provided search results, studies on related phenylboronic acids and their esters have revealed common structural motifs. nih.govcdnsciencepub.comwiley-vch.decdnsciencepub.com For instance, phenylboronic acid itself often forms dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. cdnsciencepub.comwiley-vch.decdnsciencepub.com In the case of this compound, an ester, the solid-state structure would be influenced by intermolecular forces such as van der Waals interactions and potential weak C-H···π interactions involving the phenyl rings. The geometry around the boron atom is expected to be trigonal planar.

Advanced Microscopic Techniques for Material Analysis

When this compound is incorporated into larger material systems, such as polymers or nanoparticles, advanced microscopic techniques are essential for characterizing the morphology and distribution of the compound within the matrix.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the internal structure of materials. If this compound were used to functionalize nanoparticles or create nanostructured polymers, TEM could be employed to visualize the size, shape, and distribution of these features. For instance, in a study involving phenylboronic acid-functionalized nanoparticles, TEM could confirm the successful formation of the nanoparticles and provide information on their aggregation state. acs.org

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and composition of materials. For materials containing this compound, SEM could be used to examine the surface morphology of films or particles. For example, in the development of sensors based on phenylboronic acid-functionalized surfaces, SEM would be a valuable tool to assess the uniformity and integrity of the functional layer. rsc.org

While no specific studies utilizing TEM or SEM for materials containing this compound were identified in the search results, the general applicability of these techniques to materials functionalized with phenylboronic acid is well-established. acs.orgrsc.orgnih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and allows for the measurement of various surface properties at the nanoscale. pressbooks.pubazooptics.com Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in ambient air or liquid, making it a versatile tool for characterizing organic molecules and their assemblies on surfaces. pressbooks.pub

In the context of boronic acid derivatives, AFM is particularly valuable for characterizing the morphology of self-assembled monolayers (SAMs). While specific AFM studies on this compound are not extensively documented in publicly available literature, research on closely related phenylboronic acid compounds provides a clear framework for its potential application. mdpi.comnih.gov For instance, studies have successfully employed AFM to visualize and characterize SAMs of dithiol-functionalized phenylboronic acids on gold surfaces. mdpi.comnih.gov

In such an application, a solution of this compound (or a thiol-anchored analogue) would be incubated with a substrate, such as a gold-coated wafer, to allow for the formation of a monolayer. The AFM tip, mounted on a flexible cantilever, would then be scanned across the surface. azooptics.com By detecting the forces between the tip and the surface, a detailed three-dimensional topographical map is generated. azooptics.com This analysis reveals critical information about the quality and structure of the molecular layer.

Key research findings from AFM analysis of such systems typically include:

Surface Topography and Morphology: AFM images can confirm the formation of a uniform molecular layer and identify the presence of any defects, aggregates, or pinholes. mdpi.com

Surface Roughness: Quantitative analysis of the AFM data provides the root-mean-square (RMS) roughness, a measure of the smoothness of the monolayer. A low RMS value typically indicates a well-ordered and densely packed molecular assembly.

Domain and Phase Imaging: In more advanced AFM modes, such as phase imaging, it is possible to map variations in surface properties like adhesion and viscoelasticity, which can help distinguish different molecular domains or orientations within the monolayer.

AFM can also be used in force spectroscopy mode to probe interactions. For example, by functionalizing the AFM tip with specific molecules (like sialic acids), it's possible to measure the binding forces between the tip and a surface coated with boronic acid derivatives, providing direct insight into molecular recognition events at the single-molecule level. nih.govutexas.edu

| Parameter Analyzed | Typical Finding for Phenylboronic Acid SAMs | Significance for this compound |

| Surface Coverage | Formation of a near-complete monolayer confirmed by topographical images. mdpi.com | Indicates the ability of the molecule to self-organize on a substrate. |

| RMS Roughness | Low values (e.g., < 1 nm) suggesting a smooth, well-ordered surface. pressbooks.pub | A smooth surface would be indicative of a high-quality, densely packed monolayer. |

| Feature Height | Measurement of monolayer thickness consistent with molecular dimensions. | Confirms the orientation (e.g., standing up vs. lying flat) of the molecules on the surface. |

| Adhesion Force | pH-dependent adhesion forces measured via force spectroscopy. utexas.edu | Could be used to quantify the interaction strength with diol-containing molecules. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for gaining a deeper understanding of molecular structure, properties, and reactivity, often providing insights that are difficult or impossible to obtain through experimental means alone. For this compound, these approaches can elucidate its electronic characteristics, conformational preferences, and the mechanisms of its reactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. lodz.pl By calculating the electron density, DFT can determine a molecule's geometry, energy, and various electronic properties. The B3LYP functional combined with a basis set like 6-31G(d,p) is a commonly used and reliable method for these types of calculations on organic molecules, including boronic acid derivatives. lodz.pl

DFT calculations provide critical insights into the reactivity of this compound by determining the properties of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and identify the most probable sites for electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and identify the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are crucial for predicting non-covalent interactions and reactive sites. For this compound, the MEP would likely show a negative potential around the oxygen atoms and a positive potential near the boron atom and the hydroxyl protons (if hydrolyzed), guiding its interaction with other reagents. nih.gov

| Calculated Property | Representative Value (for Phenylboronic Acid) | Implication for this compound Reactivity |

| HOMO Energy | ~ -6.5 eV | Indicates the energy level of the most available electrons for donation in a reaction. |

| LUMO Energy | ~ -1.0 eV | Indicates the energy level of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A relatively large gap suggests good kinetic stability. Substituents on the phenyl ring can modulate this value. |

| Dipole Moment (μ) | ~ 2.5 Debye | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

| Charge on Boron Atom | Positive (e.g., +0.6) | Confirms the Lewis acidic character of the boron center, making it susceptible to nucleophilic attack. |

(Note: Values are illustrative, based on typical DFT calculations for related phenylboronic acid molecules and can vary based on the specific functional and basis set used) lodz.pl

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and intermolecular interactions. mdpi.com

For a molecule like this compound, which possesses several rotatable bonds, conformational analysis via MD is crucial for understanding its three-dimensional structure and behavior in solution. Key areas of investigation would include:

Rotation of the Isopropoxy Groups: MD simulations can explore the rotational freedom of the two isopropoxy groups attached to the boron atom. This helps determine the most stable (lowest energy) orientations and the energy barriers between different conformations, which can influence the steric accessibility of the boron center.

Rotation around the C-B Bond: The simulation can analyze the rotation of the phenyl group relative to the boronate ester moiety. This is important for understanding how the aromatic ring is oriented and how this orientation might affect its participation in reactions like the Suzuki-Miyaura coupling.

Solvent Effects: By performing simulations in an explicit solvent box (e.g., water or THF), MD can reveal how solvent molecules interact with this compound and influence its conformational preferences.

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms over time. Analysis of this trajectory can yield potential energy surfaces for bond rotations and identify the most populated conformational states, which are presumed to be the most relevant for the molecule's chemical behavior. nih.govnih.gov

| Conformational Parameter | Description | Information Gained from MD Simulation |

| C-O-B-O Dihedral Angles | Rotation of the isopropoxy groups around the B-O bonds. | Identifies steric hindrance and the most stable arrangement of the bulky alkyl groups. |

| C-C-B-O Dihedral Angle | Rotation of the entire boronate ester group relative to the phenyl ring. | Determines the preferred orientation of the reactive center relative to the aromatic system. mdpi.com |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Indicates the stability of a particular conformation over the simulation time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference atom. | Reveals specific solvent-solute interactions, such as hydrogen bonding with water molecules. |

Predictive Modeling of Reaction Pathways

Computational chemistry offers powerful tools for modeling entire reaction pathways, predicting the feasibility of a reaction, and understanding its mechanism. This is particularly relevant for this compound, which is primarily used as a reagent in cross-coupling reactions.

Mechanistic Pathway Modeling: For a specific reaction, such as the Suzuki-Miyaura cross-coupling, DFT calculations can be used to model the structures and energies of all reactants, intermediates, transition states, and products. nih.gov By mapping out the complete potential energy surface, chemists can:

Identify the rate-determining step of the reaction (the one with the highest energy barrier).

Compare different possible mechanistic pathways to determine the most likely one.

Understand the role of catalysts and additives by modeling their coordination and interaction with the reactants.

Rationalize observed regioselectivity and stereoselectivity.

For boronic esters, computational studies have been crucial in investigating the key transmetalation step, revealing that some esters can transfer their organic group to the palladium catalyst directly without prior hydrolysis. nih.gov

Machine Learning for Yield Prediction: A more recent approach involves using machine learning (ML) to predict reaction outcomes. In this method, a large dataset of known reactions is used to train a model. rsc.org The inputs (or "features") for the model include detailed descriptions of the reactants, reagents, and reaction conditions. mit.edu For a reaction involving this compound, these features could include:

Structural Features: Molecular fingerprints that encode the compound's topology.

Physicochemical Properties: Calculated properties like molecular weight, polarity, etc.

Quantum Chemical Descriptors: DFT-calculated values such as HOMO/LUMO energies, atomic charges, and bond orders. mit.edu

Once trained, the model can predict the yield or success rate of a new, unseen reaction. arxiv.orgnih.gov This approach is highly valuable in synthetic planning, as it allows chemists to computationally screen many potential reaction partners and conditions to identify those most likely to succeed before committing resources in the laboratory. mit.edu

Future Research Directions and Perspectives for Diisopropoxyphenylborane

Exploration of New Reaction Manifolds

The utility of diisopropoxyphenylborane is largely centered around its role in well-established transformations such as the Suzuki-Miyaura cross-coupling reaction. However, future research is anticipated to expand its application into new reaction manifolds. Scientists are investigating its potential as a catalyst or reagent in novel carbon-carbon and carbon-heteroatom bond-forming reactions. This includes exploring its reactivity in photoredox catalysis, where visible light can be used to drive chemical transformations, and in the development of tandem or multicomponent reactions that allow for the synthesis of complex molecules in a single step. The development of such novel catalytic reactions could provide more efficient and atom-economical routes to valuable chemical entities.

One promising area is the development of sequential or tandem synthetic processes where this compound or its derivatives participate in multiple reaction steps without the need for isolation of intermediates. This approach can significantly streamline synthetic pathways and reduce waste.

Integration into Flow Chemistry and Automation Platforms

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to continuous flow chemistry. This transition offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. This compound is a prime candidate for integration into these automated platforms. Future research will likely focus on developing robust and efficient flow-based methods for both the synthesis of this compound and its subsequent use in continuous manufacturing processes.

The implementation of flow chemistry can enable the use of reaction conditions that are challenging to achieve in batch, such as high temperatures and pressures, further expanding the synthetic utility of this reagent. Automated systems can also facilitate high-throughput screening of reaction conditions, accelerating the discovery of new applications and optimizing existing processes.

Design of Next-Generation Organoboron Reagents

This compound can serve as a foundational scaffold for the design and synthesis of more sophisticated and specialized organoboron reagents. By modifying the phenyl group or the diisopropoxyborane moiety, researchers can fine-tune the steric and electronic properties of the molecule to achieve enhanced reactivity, selectivity, or stability.

Future endeavors in this area may lead to the development of chiral versions of this compound for asymmetric synthesis, or reagents with tailored functionalities that enable novel chemical transformations. These next-generation reagents could offer solutions to long-standing challenges in organic synthesis and provide access to previously inaccessible chemical space. For instance, creating derivatives that are more stable and easier to handle could simplify their application in industrial settings.

Interdisciplinary Applications beyond Traditional Synthesis

The unique properties of the boron atom in this compound open up avenues for its application in fields beyond conventional organic synthesis. In materials science, for example, arylboronic esters are being investigated for their potential in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. The discovery that simple arylboronic esters can exhibit long-lived room-temperature phosphorescence without the need for heavy atoms is a particularly exciting development that could lead to new applications in optoelectronics and bioimaging.

In the realm of chemical biology and medicinal chemistry, boronic acid derivatives are gaining attention for their ability to interact with biological molecules. Arylboronic acids have been explored as fluorescent probes for the detection of biologically important molecules like carbohydrates. This suggests that this compound could be a valuable precursor for the development of novel diagnostic tools and therapeutic agents.

| Potential Interdisciplinary Application | Research Focus |

| Materials Science | Development of phosphorescent materials, organic electronics, and functional polymers. |

| Chemical Biology | Design of fluorescent sensors for biomolecule detection and imaging. |

| Medicinal Chemistry | Synthesis of boronic acid-based enzyme inhibitors and drug delivery systems. |

Addressing Scalability and Sustainability in Organoborane Synthesis

As the applications of this compound and other organoboron compounds expand, the need for scalable and sustainable synthetic methods becomes increasingly critical. Future research will undoubtedly focus on developing greener routes to these valuable reagents. This includes the use of more environmentally benign solvents, catalysts, and starting materials.

Mechanochemistry, which involves conducting reactions by grinding solids together, offers a promising solvent-free alternative to traditional solution-phase synthesis. Furthermore, developing catalytic methods that minimize the use of precious metals and reduce waste generation will be a key aspect of making the synthesis of this compound and its derivatives more sustainable in the long term. Addressing the challenges associated with the industrial-scale production of boronic acids and esters will be crucial for their widespread adoption in various industries.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diisopropoxyphenylborane to improve yield and purity?

- Methodological Approach : Use controlled stoichiometric ratios of phenylboronic acid and isopropanol, monitoring reaction progress via <sup>11</sup>B NMR to track boron intermediate formation . Employ inert atmosphere (e.g., argon) to prevent hydrolysis, and characterize purity using GC-MS or HPLC with internal standards .

- Key Variables : Temperature (50–80°C), solvent polarity (toluene vs. THF), and catalyst selection (e.g., molecular sieves for water removal) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Recommended Tools :

- <sup>1</sup>H/<sup>13</sup>C NMR: Resolve isopropoxy group conformers and phenyl ring substituent effects .

- FT-IR: Identify B–O stretching vibrations (1,200–1,350 cm<sup>-1</sup>) and monitor stability under ambient conditions .

- XRD: Confirm crystal structure and intermolecular interactions (e.g., B–O···H hydrogen bonding) .

Q. How does this compound’s stability vary under different storage conditions (e.g., humidity, temperature)?

- Experimental Design : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). Compare degradation products (e.g., boric acid) via LC-MS after exposure to 40°C/75% relative humidity for 4 weeks .

Q. What role does this compound play in cross-coupling reactions as a transmetalation agent?

- Methodology : Compare its efficiency with other borane derivatives (e.g., pinacolborane) in Suzuki-Miyaura reactions. Quantify turnover frequency (TOF) using kinetic studies under standardized Pd catalyst conditions .

II. Advanced Research Questions

Q. What mechanistic insights explain this compound’s selectivity in asymmetric catalysis?

- Approach : Use deuterium-labeling experiments and DFT calculations (e.g., B3LYP/6-31G*) to map transition states in enantioselective allylation reactions. Correlate steric effects of isopropoxy groups with ee% values .

Q. How can computational modeling resolve contradictions in reported catalytic activity data?

- Strategy : Perform meta-analysis of published kinetic data (1990–2025) to identify outliers. Apply multivariate regression to isolate variables (e.g., solvent polarity, counterion effects). Validate with in silico docking simulations (AutoDock Vina) .

Q. What experimental controls are critical for minimizing side reactions during this compound-mediated reductions?

- Protocol : Implement parallel reactions with/without radical scavengers (e.g., TEMPO) to assess radical pathways. Use <sup>11</sup>B NMR to detect borane cluster formation, a common side product .

Q. How can green chemistry principles be applied to this compound synthesis to reduce waste?

- Innovative Methods :

- Solvent-free mechanochemical synthesis: Ball-mill phenylboronic acid and isopropanol with catalytic Cs2CO3 .

- Life-cycle analysis (LCA): Compare E-factors of traditional vs. flow-chemistry approaches .

III. Methodological Resources

- Data Interpretation : Apply PRISMA guidelines for systematic reviews of contradictory catalytic performance studies .

- Statistical Tools : Use Cochrane Handbook’s risk-of-bias assessment for meta-analyses .

- Ethical Compliance : Follow pharmaceutical research standards for reporting synthetic protocols and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.